4,6-dimethyl-1-(2-methylpropyl)-2-oxopyridine-3-carbonitrile
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Overview
Description
4,6-dimethyl-1-(2-methylpropyl)-2-oxopyridine-3-carbonitrile is a heterocyclic compound belonging to the pyridone family. This compound is characterized by its unique structure, which includes an isobutyl group, a cyano group, and two methyl groups attached to a pyridone ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-1-(2-methylpropyl)-2-oxopyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the condensation of appropriate aldehydes with cyanoacetamide, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,6-dimethyl-1-(2-methylpropyl)-2-oxopyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The methyl and isobutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
4,6-dimethyl-1-(2-methylpropyl)-2-oxopyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-1-(2-methylpropyl)-2-oxopyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano group and pyridone ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Cyano-1,4,6-trisubstituted-2-pyridinones: These compounds share a similar core structure but differ in the nature and position of substituents.
1-Alkyl-4,6-disubstituted pyrid-2-ones: These compounds have variations in the alkyl and substituent groups attached to the pyridone ring.
Uniqueness: 4,6-dimethyl-1-(2-methylpropyl)-2-oxopyridine-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4,6-dimethyl-1-(2-methylpropyl)-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8(2)7-14-10(4)5-9(3)11(6-13)12(14)15/h5,8H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIFJFVVXJNGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(C)C)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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